![molecular formula C24H24N4O3 B2646635 N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923257-87-8](/img/new.no-structure.jpg)

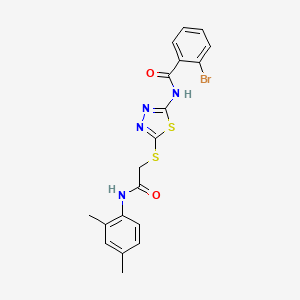

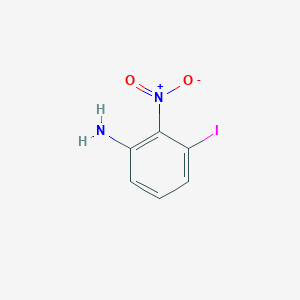

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” belongs to the class of pyrrolo[3,2-d]pyrimidines . Pyrrolo[3,2-d]pyrimidines have been studied for many years as potential lead compounds for the development of antiproliferative agents . They have been extensively utilized in the design of small molecule inhibitors of various enzymes and receptors .

Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidines often involves modifications to the pyrimidine ring, with enzymatic recognition often modulated by C2 and C4 substituents . In one approach, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The compounds were heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis

The molecular structure of pyrrolo[3,2-d]pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The structure of the compound would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis

The chemical reactions involving pyrrolo[3,2-d]pyrimidines can be quite diverse, depending on the specific substituents present on the ring. For instance, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis and structural characterization of novel pyrrolopyrimidine derivatives have been extensively studied, demonstrating the compound's potential in forming complex molecular structures and its utility in organic chemistry research. For instance, studies on asymmetric hetero-Diels-Alder reactions have led to the synthesis of novel chiral dihydropyrimidines, illustrating the compound's versatility in creating stereogenic centers and its potential application in the development of chiral drugs (Elliott et al., 1998).

Chemical Synthesis and Medicinal Chemistry Applications

The chemical synthesis of novel compounds derived from pyrrolopyrimidine frameworks has shown potential in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, displaying significant anti-inflammatory and analgesic activities, highlighting the compound's utility in designing new therapeutic agents (Abu‐Hashem et al., 2020).

Supramolecular Chemistry and Material Science

Pyrrolopyrimidine derivatives have also found applications in supramolecular chemistry and materials science, serving as building blocks for the development of novel polymeric and supramolecular structures. For example, aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl]phthalimidine have been synthesized, showing promising properties for the development of advanced materials with potential applications in various fields, including electronics and photonics (Yang & Lin, 1994).

Anticancer and Anti-inflammatory Research

The exploration of pyrrolopyrimidine derivatives in anticancer and anti-inflammatory research has led to the synthesis of novel compounds with promising biological activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the compound's potential in developing new treatments for cancer and inflammation-related diseases (Rahmouni et al., 2016).

Orientations Futures

The future directions in the research of pyrrolo[3,2-d]pyrimidines could involve further exploration of the N5 of the pyrrole ring by means of a series of novel N5-substituted pyrrolo[3,2-d]pyrimidines . This position is of interest in the development of antiproliferative lead compounds based on the pyrrolo[3,2-d]pyrimidine scaffold .

Propriétés

Numéro CAS |

923257-87-8 |

|---|---|

Formule moléculaire |

C24H24N4O3 |

Poids moléculaire |

416.481 |

Nom IUPAC |

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

InChI |

InChI=1S/C24H24N4O3/c1-3-4-8-16-11-13-17(14-12-16)25-22(29)19-15-27(2)21-20(19)26-24(31)28(23(21)30)18-9-6-5-7-10-18/h5-7,9-15H,3-4,8H2,1-2H3,(H,25,29)(H,26,31) |

Clé InChI |

DXPYNPLSGJPVKV-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

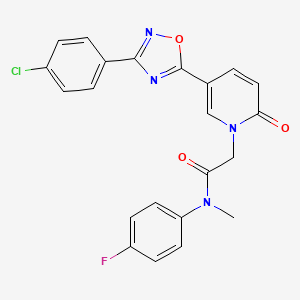

![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2646552.png)

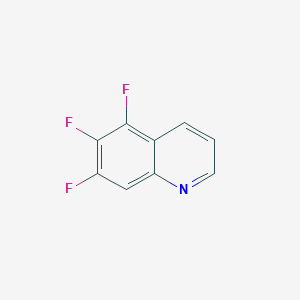

![4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2646560.png)

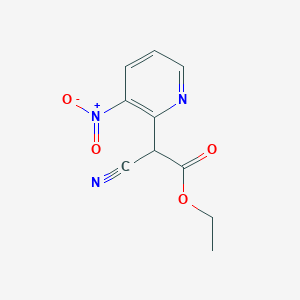

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2646561.png)

![N-isobutyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2646567.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646569.png)

![4-methyl-N-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2646570.png)

![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide](/img/structure/B2646571.png)

![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2646575.png)